molecular formula C27H25ClN2O2 B11130039 4-[(4-benzhydrylpiperazino)methyl]-6-chloro-2H-chromen-2-one

4-[(4-benzhydrylpiperazino)methyl]-6-chloro-2H-chromen-2-one

Cat. No.: B11130039
M. Wt: 444.9 g/mol
InChI Key: WBAZASIHBCHIIX-UHFFFAOYSA-N
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Description

4-[(4-benzhydrylpiperazino)methyl]-6-chloro-2H-chromen-2-one is a complex organic compound that features a chromen-2-one core structure with a benzhydrylpiperazino substituent. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-benzhydrylpiperazino)methyl]-6-chloro-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the chromen-2-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chloro substituent: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride can be employed.

    Attachment of the benzhydrylpiperazino group: This step often involves nucleophilic substitution reactions where the piperazine derivative is introduced to the chromen-2-one core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-[(4-benzhydrylpiperazino)methyl]-6-chloro-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the chloro and piperazino moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[(4-benzhydrylpiperazino)methyl]-6-chloro-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(4-benzhydrylpiperazino)methyl]-6-chloro-2H-chromen-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-benzhydrylpiperazino)methyl]-6-chloro-2H-chromen-2-one is unique due to its specific combination of a chromen-2-one core with a benzhydrylpiperazino substituent. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H25ClN2O2

Molecular Weight

444.9 g/mol

IUPAC Name

4-[(4-benzhydrylpiperazin-1-yl)methyl]-6-chlorochromen-2-one

InChI

InChI=1S/C27H25ClN2O2/c28-23-11-12-25-24(18-23)22(17-26(31)32-25)19-29-13-15-30(16-14-29)27(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-12,17-18,27H,13-16,19H2

InChI Key

WBAZASIHBCHIIX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC(=O)OC3=C2C=C(C=C3)Cl)C(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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